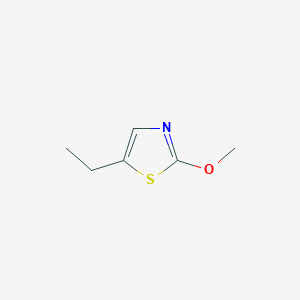

5-Ethyl-2-methoxythiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9NOS |

|---|---|

Molecular Weight |

143.21 g/mol |

IUPAC Name |

5-ethyl-2-methoxy-1,3-thiazole |

InChI |

InChI=1S/C6H9NOS/c1-3-5-4-7-6(8-2)9-5/h4H,3H2,1-2H3 |

InChI Key |

ZWPBRBFCZFWKNC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=C(S1)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 Ethyl 2 Methoxythiazole

Foundational Principles of Thiazole (B1198619) Ring Construction Relevant to 5-Ethyl-2-methoxythiazole

The cornerstone of thiazole synthesis is the Hantzsch thiazole synthesis, a versatile and widely employed method for constructing the thiazole core. nih.govwikipedia.orgfarmaciajournal.comwikipedia.org This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. nih.govfarmaciajournal.com The flexibility of the Hantzsch synthesis allows for the introduction of various substituents at positions 2, 4, and 5 of the thiazole ring by choosing appropriately substituted starting materials. mdpi.com For the synthesis of a 2,5-disubstituted thiazole like this compound, the Hantzsch method presents a viable, albeit challenging, pathway due to the required substitution pattern. rsc.org

Alternative classical methods for thiazole synthesis include the Gabriel synthesis, which involves the thionation of α-acylaminoketones, and the Cook-Heilborn synthesis. farmaciajournal.com More contemporary approaches have expanded the synthetic toolkit to include reactions of α-diazoketones with thiourea (B124793) and multicomponent reactions. nih.gov The reactivity of the thiazole ring itself is also a key principle. Electrophilic substitution reactions on thiazoles preferentially occur at the C5-position, a characteristic that can be exploited for introducing the ethyl group. uq.edu.au Conversely, the C2-position is more susceptible to nucleophilic attack, which is relevant for the introduction of the methoxy (B1213986) group. uq.edu.au

Targeted Synthesis Approaches for the this compound Scaffold

The synthesis of this compound can be approached through several strategic routes, focusing on the regioselective introduction of the methoxy and ethyl groups either during or after the formation of the thiazole ring.

Strategies for Regioselective Introduction of the Methoxy Group at the 2-Position

The introduction of a methoxy group at the 2-position of the thiazole ring is commonly achieved through the reaction of a 2-halothiazole with a metal alkoxide. google.com Specifically, 2-chlorothiazoles or 2-bromothiazoles can be reacted with sodium or potassium methoxide (B1231860) in anhydrous methanol (B129727) under reflux conditions to yield the corresponding 2-methoxythiazole (B88229). google.com The 2-halothiazole precursors can be prepared from 2-aminothiazole (B372263) via reactions like the Gattermann reaction. google.com

Methodologies for Installing the Ethyl Group at the 5-Position

The installation of an ethyl group at the 5-position of the thiazole ring can be accomplished through several methodologies. One common approach is to utilize a starting material that already contains the desired ethyl group at the appropriate position for the Hantzsch synthesis. For instance, the reaction of thioformamide (B92385) with 3-chloro-2-pentanone can yield 4-methyl-5-ethylthiazole. google.com While this specific example does not produce the target compound, it illustrates the principle of incorporating the C5-substituent from the α-haloketone component.

Alternatively, the ethyl group can be introduced onto a pre-formed thiazole ring through functionalization reactions. The inherent reactivity of the C5 position of the thiazole ring towards electrophiles allows for reactions such as Friedel-Crafts acylation followed by reduction, or other C-H functionalization strategies. uq.edu.au Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, represent powerful tools for creating C-C bonds at specific positions on the thiazole ring, provided a suitable handle like a halogen is present at the C5-position. chim.it

Cyclization and Post-Cyclization Functionalization Routes for Thiazole Formation

A plausible synthetic route for this compound could involve a multi-step process combining cyclization and post-cyclization functionalization. One potential strategy begins with the Hantzsch synthesis to form a 5-ethyl-2-aminothiazole. This can be achieved by reacting a suitable α-haloketone bearing an ethyl group at the α-position (e.g., 1-bromo-2-butanone) with thiourea.

Following the formation of the 5-ethyl-2-aminothiazole core, the amino group at the C2 position can be converted to a methoxy group. This transformation can be accomplished through a two-step sequence: diazotization of the 2-amino group to form a diazonium salt, followed by nucleophilic substitution with methanol. Alternatively, the 2-amino group could be converted to a halogen, as previously mentioned, which is then substituted by a methoxy group. google.com

Another approach involves forming a 2-halo-5-ethylthiazole first. This could potentially be achieved through the Hantzsch reaction of a thioamide with an appropriate α-haloaldehyde or ketone, followed by halogenation at the C2 position if necessary. The final step would then be the nucleophilic substitution of the C2-halogen with a methoxide anion.

A patent for flavoring agents describes the synthesis of related compounds, such as 2-methyl-5-methoxythiazole from N-acetylglycine methyl ester and 4-methyl-5-ethylthiazole from the reaction of thioformamide and 3-chloro-2-pentanone, highlighting the feasibility of synthesizing thiazoles with the desired substitution patterns through classical methods. google.com

Advanced Synthetic Techniques for this compound and Its Analogues

Modern synthetic methodologies can offer significant advantages in terms of reaction times, yields, and environmental impact for the synthesis of thiazole derivatives.

Microwave-Assisted Synthetic Protocols for Thiazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds like thiazoles. nih.gov The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to improved yields and cleaner reaction profiles compared to conventional heating methods. nih.gov

Transition Metal-Catalyzed Coupling Reactions in Thiazole Chemistry

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the synthesis and functionalization of heterocyclic compounds, including thiazoles. eie.grthermofisher.com Reactions such as the Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig amination have become indispensable tools in modern organic synthesis. thermofisher.commdpi.com

These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst, most commonly palladium. thermofisher.commdpi.com For the synthesis of a substituted thiazole like this compound, these methods could be employed to introduce the ethyl group at the C5 position. For instance, a 5-halothiazole precursor could be coupled with an organoboron reagent (in a Suzuki reaction), an alkene (in a Heck reaction), or an organozinc reagent (in a Negishi reaction) to install the ethyl substituent. mdpi.comustc.edu.cn

The general catalytic cycle for these palladium-catalyzed reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (e.g., a 5-bromothiazole (B1268178) derivative) to form a palladium(II) intermediate. thermofisher.com

Transmetalation: The organometallic reagent (e.g., an ethylboronic acid) transfers its organic group to the palladium(II) complex. thermofisher.com

Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the palladium(0) catalyst. thermofisher.com

The versatility of these reactions allows for a wide tolerance of functional groups, which is a significant advantage in complex molecule synthesis. thermofisher.com While specific literature detailing the application of these coupling reactions for the direct synthesis of this compound is not abundant, the general principles are well-established for the functionalization of the thiazole core. mdpi.comnumberanalytics.com

Table 1: Key Features of Major Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Electrophile | Nucleophile | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura Coupling | Organohalide, Triflate | Organoboron compound | Pd catalyst, Base | C-C |

| Mizoroki-Heck Reaction | Organohalide, Triflate | Alkene | Pd catalyst, Base | C-C |

| Sonogashira Coupling | Organohalide, Triflate | Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | C-C (sp²-sp) |

| Negishi Coupling | Organohalide, Triflate | Organozinc compound | Pd or Ni catalyst | C-C |

| Buchwald-Hartwig Amination | Organohalide, Triflate | Amine | Pd catalyst, Base | C-N |

Photochemical and Radical Reaction Pathways in Thiazole Synthesis

Beyond traditional thermal reactions, photochemical and radical-based methods offer unique pathways for thiazole synthesis. These approaches often proceed under mild conditions and can provide access to complex structures that are difficult to obtain through other means. researchgate.net

Photochemical Synthesis: Visible light has emerged as a powerful tool in organic synthesis, promoting reactions with high selectivity and under environmentally benign conditions. rsc.org Photochemical cyclization is a key strategy in this area. For example, blue light-induced photochemical cyclization of N,N'-(1,4-aryl)dithioamides has been used to prepare benzobis(thiazoles). acs.orgacs.org This type of reaction suggests the potential for forming the thiazole ring itself through light-mediated processes. A visible-light-promoted, catalyst-free approach has been demonstrated for synthesizing highly functionalized thiazoles in an ethanol-water medium, highlighting the green credentials of this method. rsc.org This process utilizes light to facilitate the formation of crucial C-S and C-N bonds without the need for a photosensitizer. rsc.org Another novel photochemical method allows for the precise rearrangement and structural permutation of thiazoles and isothiazoles upon photoexcitation, providing new synthetic routes to complex derivatives. researchgate.netchemistryworld.com

Radical Reactions: Radical reactions provide an alternative route for the formation and functionalization of thiazole rings. numberanalytics.com Thiazolyl radicals can be generated from precursors like thiazolylhydrazine or thiazole carbonyl peroxides. cdnsciencepub.com For instance, the thermal decomposition of 2-thiazole carbonyl peroxide or the oxidation of 2-thiazolylhydrazine can generate 2-thiazolyl radicals, which can then react with aromatic solvents like benzene (B151609) to form 2-arylthiazoles. cdnsciencepub.com While these specific examples relate to functionalization at the C2 position, similar principles could be explored for other positions on the thiazole ring. The reaction of isocyanides with heteroatom radicals is also a promising, though less common, tool for constructing nitrogen-containing heterocycles. researchgate.net

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are increasingly influencing the synthesis of pharmaceuticals and fine chemicals. nih.govmdpi.com In thiazole synthesis, this has led to the development of more environmentally friendly and efficient methodologies compared to traditional methods like the Hantzsch synthesis, which can involve hazardous reagents and generate significant waste. nih.govbepls.com

Several green strategies are being applied to the synthesis of thiazole derivatives:

Microwave Irradiation: Microwave-assisted synthesis offers rapid heating, leading to significantly reduced reaction times and often improved yields compared to conventional heating methods. mdpi.combepls.com This technique has been successfully used to prepare various thiazole derivatives. bepls.com

Ultrasonic Irradiation: Sonochemistry, the use of ultrasound to promote chemical reactions, provides another energy-efficient method. It has been employed for the one-pot synthesis of Hantzsch thiazole derivatives. bepls.commedmedchem.com

Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a cornerstone of green chemistry. mdpi.combepls.com Water is particularly attractive due to its non-toxic and inexpensive nature. medmedchem.com PEG-400 has also been used as a recyclable and effective medium for synthesizing thiazole derivatives. researchgate.net

Reusable Catalysts: The development of recyclable catalysts, such as silica-supported tungstosilicic acid or reusable NiFe2O4 nanoparticles, enhances the sustainability of synthetic processes by simplifying product purification and reducing catalyst waste. bepls.comacs.org One-pot, multi-component reactions using these catalysts in green solvent systems represent a highly efficient and eco-friendly approach. acs.org

Biocatalysis: Enzymes and other biocatalysts offer high selectivity under mild conditions. mdpi.comanalis.com.my For example, a cross-linked chitosan (B1678972) hydrogel has been used as a recyclable biocatalyst for the synthesis of novel thiazole derivatives under ultrasonic irradiation. mdpi.com

Table 2: Comparison of Green Synthesis Techniques for Thiazoles

| Technique | Principle | Advantages |

| Microwave-Assisted Synthesis | Rapid, uniform heating via dielectric polarization | Reduced reaction times, improved yields, fewer side products. mdpi.combepls.com |

| Ultrasonic Irradiation | Acoustic cavitation enhances mass transfer and reaction rates | Energy efficiency, mild conditions, can improve yields. medmedchem.commdpi.com |

| Green Solvents (e.g., Water, PEG) | Use of non-toxic, renewable, or recyclable reaction media | Reduced environmental impact, improved safety, easier workup. bepls.comresearchgate.net |

| Reusable Heterogeneous Catalysts | Solid-phase catalysts that are easily separated from the reaction mixture | Simplified purification, reduced waste, cost-effective over multiple cycles. acs.org |

These green methodologies offer a more sustainable pathway for the production of thiazole compounds, aligning with the modern chemical industry's goals of efficiency and environmental responsibility. nih.govmedmedchem.com

Advanced Spectroscopic and Structural Characterization of 5 Ethyl 2 Methoxythiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis for Connectivity and Substituent Identification

Proton (¹H) NMR spectroscopy would be used to identify the types and number of hydrogen atoms in 5-Ethyl-2-methoxythiazole. The expected spectrum would show distinct signals for the methoxy (B1213986) protons, the ethyl group protons (both the methylene (B1212753) and methyl components), and the proton on the thiazole (B1198619) ring. Key parameters such as chemical shift (δ), signal integration, and spin-spin coupling constants (J) would provide definitive evidence for the connectivity of these groups.

Predicted ¹H NMR Data Table for this compound

| Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Thiazole-H | 7.0-7.5 | Singlet (s) | 1H | N/A |

| Methoxy (-OCH₃) | 3.9-4.2 | Singlet (s) | 3H | N/A |

| Ethyl (-CH₂CH₃) | 2.6-2.9 | Quartet (q) | 2H | ~7.5 |

| Ethyl (-CH₂CH₃) | 1.2-1.4 | Triplet (t) | 3H | ~7.5 |

Note: This table is predictive and not based on experimental data.

Carbon-13 (¹³C) NMR Spectroscopic Analysis for Carbon Framework Determination

Carbon-13 (¹³C) NMR spectroscopy would be employed to determine the number and chemical environment of the carbon atoms in the molecule. The spectrum would be expected to show six distinct signals, corresponding to the three carbons of the thiazole ring, the one carbon of the methoxy group, and the two carbons of the ethyl substituent. The chemical shifts of these signals would confirm the presence of the heterocyclic ring and the nature of the attached functional groups.

Predicted ¹³C NMR Data Table for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (Thiazole, attached to -OCH₃ and N) | 165-175 |

| C4 (Thiazole, CH) | 135-145 |

| C5 (Thiazole, attached to ethyl group) | 120-130 |

| Methoxy (-OCH₃) | 55-65 |

| Ethyl (-CH₂) | 20-30 |

| Ethyl (-CH₃) | 10-15 |

Note: This table is predictive and not based on experimental data.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Detailed Structural and Conformational Analysis

Two-dimensional (2D) NMR techniques are powerful methods for unambiguously assigning NMR signals and elucidating complex structural details.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the ethyl group by showing a correlation between the -CH₂- and -CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond proton-carbon (¹H-¹³C) correlations, definitively assigning the proton signals to their directly attached carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can help in determining the preferred conformation of the molecule.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise molecular weight of this compound. This highly accurate measurement allows for the calculation of the elemental formula (C₆H₉NOS), confirming that the experimentally determined mass is consistent with the proposed structure.

Predicted HRMS Data for this compound

| Formula | Calculated Exact Mass [M+H]⁺ |

|---|---|

| C₆H₁₀NOS⁺ | 144.0478 |

Note: This table is predictive and not based on experimental data.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Elucidation and Structural Information

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) to generate product ions. The analysis of these fragment ions provides valuable information about the molecule's structure. Key fragmentation pathways would likely involve the loss of the ethyl group, the methoxy group, or cleavage of the thiazole ring, providing further confirmation of the compound's constitution.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations of this compound.

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to the vibrations of its constituent functional groups. For this compound, the FTIR spectrum is expected to exhibit characteristic bands for the thiazole ring, the ethyl group, and the methoxy group.

Expected FTIR Spectral Regions and Vibrational Assignments for this compound:

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H stretching (aromatic-like) | Thiazole ring |

| 2980 - 2850 | C-H stretching (aliphatic) | Ethyl and Methoxy groups |

| 1620 - 1550 | C=N stretching | Thiazole ring |

| 1500 - 1400 | C=C stretching | Thiazole ring |

| 1470 - 1430 | C-H bending (aliphatic) | Ethyl and Methoxy groups |

| 1385 - 1365 | C-H bending (aliphatic) | Ethyl group |

| 1260 - 1200 | C-O-C asymmetric stretching | Methoxy group |

| 1050 - 1000 | C-O-C symmetric stretching | Methoxy group |

| 850 - 750 | C-H out-of-plane bending | Thiazole ring |

| 750 - 600 | C-S stretching | Thiazole ring |

Note: The exact positions of these bands can be influenced by the electronic environment and coupling with other vibrations.

Resonance Raman spectroscopy is a powerful technique that can provide detailed information about the vibrational modes that are coupled to an electronic transition. By tuning the excitation laser wavelength to coincide with an electronic absorption band of the molecule, a significant enhancement of the Raman scattering intensity for specific vibrational modes is achieved. This selectivity allows for the detailed study of the geometry changes that occur in the molecule upon electronic excitation.

For this compound, Resonance Raman studies would involve identifying its ultraviolet-visible absorption maxima and using laser excitation at or near these wavelengths. The enhanced Raman bands would correspond to the vibrations of the chromophoric part of the molecule, which is primarily the thiazole ring. Analysis of the Resonance Raman spectra could provide insights into the nature of the excited electronic states and the dynamics of photochemical processes.

X-ray Crystallography for Single-Crystal Structural Determination and Molecular Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and torsion angles, thereby revealing the molecule's conformation and the nature of intermolecular interactions in the solid state.

A successful single-crystal X-ray diffraction study of this compound would require the growth of high-quality single crystals. The resulting crystal structure would confirm the planarity or near-planarity of the thiazole ring. It would also reveal the orientation of the ethyl and methoxy substituents relative to the ring. Based on studies of other substituted thiazoles, it is expected that the thiazole ring in this compound is essentially planar. The conformation of the ethyl group (e.g., staggered or eclipsed) and the methoxy group (e.g., its orientation relative to the ring) would be determined with high precision.

Hypothetical Crystallographic Data Table for this compound:

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 5 - 15 |

| b (Å) | 5 - 20 |

| c (Å) | 5 - 15 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Z | 2 or 4 |

Note: These are hypothetical values based on typical small organic molecules and related thiazole structures.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral this compound Derivatives (if applicable)

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a specialized technique used to study chiral molecules. CD measures the differential absorption of left and right circularly polarized light. A CD spectrum provides information about the stereochemistry and conformation of chiral compounds.

The parent molecule, this compound, is not chiral. Therefore, it would not exhibit a Circular Dichroism spectrum. However, if chiral derivatives of this compound were to be synthesized, for instance, by introducing a chiral center in the ethyl group or by creating a chiral axis through restricted rotation, then CD spectroscopy would be an invaluable tool for their stereochemical characterization. The sign and intensity of the Cotton effects in the CD spectrum would be related to the absolute configuration of the chiral centers or the helicity of the molecule.

Currently, there is no information available in the searched literature regarding the synthesis or chiroptical properties of chiral derivatives of this compound. Therefore, the application of this technique remains hypothetical until such compounds are prepared and studied.

Chemical Reactivity and Reaction Mechanisms of 5 Ethyl 2 Methoxythiazole

Electrophilic Aromatic Substitution Reactions on the Thiazole (B1198619) Ring System

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. The general mechanism involves two principal steps: the initial attack of the aromatic ring's π-electrons on an electrophile to form a resonance-stabilized carbocation intermediate (known as a σ-complex or benzenium ion), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.comlibretexts.org

In the case of 5-Ethyl-2-methoxythiazole, the regioselectivity of the reaction is directed by the existing substituents. The 2-methoxy group is a strong activating group, donating electron density to the ring via resonance, while the 5-ethyl group is a weaker activating group through induction. The most electron-rich and sterically accessible position on the ring is the C4 position, which is predicted to be the primary site of electrophilic attack.

Nitration is a classic EAS reaction that introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid. youtube.com The sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). youtube.com

Table 1: Predicted Outcome of Nitration of this compound

| Reactant | Reagents | Major Product |

|---|---|---|

| This compound | HNO₃, H₂SO₄ | 5-Ethyl-2-methoxy-4-nitrothiazole |

Halogenation, such as bromination or chlorination, is another key EAS reaction. It typically requires a Lewis acid catalyst, like iron(III) bromide (FeBr₃) for bromination, to polarize the halogen molecule and generate a more potent electrophile. youtube.comyoutube.com

Consistent with the directing effects observed in nitration, the halogenation of this compound is predicted to occur at the C4 position. The methoxy (B1213986) and ethyl groups activate this position, making it the most favorable site for electrophilic attack by the polarized halogen. The reaction would result in the formation of 4-halo-5-ethyl-2-methoxythiazole.

Table 2: Predicted Outcome of Bromination of this compound

| Reactant | Reagents | Major Product |

|---|---|---|

| This compound | Br₂, FeBr₃ | 4-Bromo-5-ethyl-2-methoxythiazole |

Nucleophilic Substitution Reactions Involving the Methoxy Group and Ring Positions

Nucleophilic aromatic substitution (SNAr) on the thiazole ring generally requires the presence of a good leaving group and strong electron-withdrawing groups to activate the ring towards nucleophilic attack. In this compound, the methoxy group at the C2 position could potentially act as a leaving group. The C2 position of the thiazole ring is known to be more reactive towards nucleophiles than the C4 or C5 positions. sciepub.com However, the methoxide (B1231860) ion is a poor leaving group, and its substitution would likely require harsh reaction conditions or prior activation (e.g., protonation).

Direct nucleophilic attack on the C4 or C5 positions is unlikely as there is no suitable leaving group present. If a halogen were present, for instance in 4-bromo-5-ethyl-2-methoxythiazole, nucleophilic substitution at the C4 position would become feasible. smolecule.com

Metal-Catalyzed Transformations and Cross-Coupling Reactions of Thiazole Derivatives

Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon and carbon-heteroatom bonds. These reactions are invaluable for constructing complex molecules. nih.gov The parent compound, this compound, is not a suitable substrate for these reactions as it lacks the necessary halide or triflate functionality.

However, a halogenated derivative, such as 4-bromo-5-ethyl-2-methoxythiazole, would be an excellent precursor for such transformations. For example, a palladium-catalyzed Suzuki coupling reaction between 4-bromo-5-ethyl-2-methoxythiazole and an organoboron reagent could be used to introduce a new aryl or alkyl group at the C4 position. nih.govguidechem.com

Table 3: Example of a Potential Cross-Coupling Reaction

| Thiazole Substrate | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| 4-Bromo-5-ethyl-2-methoxythiazole | Phenylboronic acid | Pd(PPh₃)₄, base | 5-Ethyl-2-methoxy-4-phenylthiazole |

Oxidation-Reduction Chemistry of the Thiazole Heterocycle and Its Substituents

The oxidation and reduction of this compound can target either the thiazole ring itself or its substituents. The thiazole ring is generally resistant to oxidation. The ethyl group at C5, however, can be oxidized. By analogy with the oxidation of 5-ethyl-2-methylpyridine, the benzylic-like carbon of the ethyl group could be oxidized to a carbonyl or, under stronger conditions, a carboxylic acid group. researchgate.netresearchgate.net Furthermore, the sulfur atom in the thiazole ring can be oxidized to a sulfoxide (B87167) or a sulfone using strong oxidizing agents, which would significantly alter the electronic properties of the ring.

Reduction of the thiazole ring is possible but typically requires harsh conditions, such as high-pressure catalytic hydrogenation. Milder reducing agents would likely not affect the core heterocycle.

Ring-Opening and Rearrangement Reactions of the this compound Core

The thiazole ring, while aromatic, can undergo ring-opening reactions under specific conditions. Studies on other thiazole derivatives have shown that strong nucleophiles, particularly in the presence of activating groups like a nitro group, can induce ring cleavage. sciepub.com For this compound, which lacks strong electron-withdrawing groups, ring-opening would likely require forcing conditions with powerful bases or reducing agents. Oxidative conditions can also lead to the cleavage of the thiazole ring system, a reaction observed in related benzothiazole (B30560) structures. scholaris.ca Specific rearrangement pathways for the this compound core are not well-documented, but heterocyclic systems can undergo various skeletal reorganizations under thermal or photochemical conditions.

Lack of Specific Research Data on Free Radical Reactions of this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a notable absence of specific research findings concerning the free radical reactions and associated mechanistic investigations for the chemical compound this compound. While general principles of thiazole chemistry and free radical reactions are well-established, scholarly articles, dedicated studies, and detailed experimental or computational data focusing explicitly on this compound in this context could not be located.

The field of free radical chemistry is vast, with reaction mechanisms often being highly dependent on the specific structure of the molecule involved, including the nature and position of its substituents. Therefore, direct extrapolation from the behavior of other thiazole derivatives to this compound would be speculative and would not meet the standards of a scientifically rigorous and accurate article.

For a thorough and informative discussion on the free radical reactions of this compound, specific research would be required. Such research might include:

Electron Paramagnetic Resonance (EPR) Spectroscopy Studies: This technique is instrumental in the direct detection and characterization of radical species, providing insight into their structure and environment. nih.govlibretexts.orgyoutube.comnih.gov

Photochemical Reaction Analysis: Investigations into the behavior of this compound under UV or visible light could reveal pathways for radical formation and subsequent reactions, such as isomerization or degradation.

Product Analysis from Radical-Initiated Reactions: Detailed studies of the products formed when this compound is subjected to known radical initiators would help in elucidating the reaction pathways.

Computational and Mechanistic Modeling: Theoretical studies could predict the stability of potential radical intermediates and the energy barriers for various reaction pathways, offering a deeper understanding of the underlying mechanisms.

Without such dedicated research, any article on this specific topic would lack the necessary detailed research findings and data-driven insights. The current body of scientific literature does not appear to contain this specific information. Therefore, the generation of a detailed and scientifically accurate article on the free radical reactions and mechanistic investigations of this compound is not possible at this time.

Computational Chemistry and Theoretical Studies on 5 Ethyl 2 Methoxythiazole

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed examination of electron distribution and its influence on molecular behavior.

Density Functional Theory (DFT) for Ground State Geometries, Energies, and Reactivity Descriptors

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. asianpubs.org For 5-Ethyl-2-methoxythiazole, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine its optimized ground state geometry. researchgate.netnih.gov These calculations predict key structural parameters such as bond lengths and angles.

Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-S1 | 1.76 Å |

| Bond Length | C4-C5 | 1.38 Å |

| Bond Length | N3-C4 | 1.39 Å |

| Bond Length | C2-O6 | 1.35 Å |

| Bond Length | C5-C7 | 1.51 Å |

| Bond Angle | C5-N3-C2 | 110.5° |

| Bond Angle | N3-C2-S1 | 115.2° |

| Bond Angle | C4-C5-C7 | 128.9° |

| Dihedral Angle | C4-C5-C7-C8 | ~109.5° (for staggered conformation) |

Note: These values are illustrative and based on typical DFT calculations for similar thiazole (B1198619) derivatives.

Beyond geometry, DFT calculations yield the total electronic energy of the molecule, which is crucial for comparing the stability of different conformers or isomers. Furthermore, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov Global reactivity descriptors, such as electronegativity, chemical hardness, and global electrophilicity index, can also be derived from these orbital energies, offering a quantitative measure of the molecule's propensity to participate in chemical reactions.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

For even greater accuracy, particularly for energetic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation. nih.gov For this compound, high-level ab initio calculations can refine the energetic landscape, providing benchmark values for reaction enthalpies and activation barriers. These methods are also invaluable for predicting spectroscopic properties with high fidelity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static molecular structures, molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. researchgate.net For this compound, MD simulations can be used to explore its conformational landscape, particularly the rotation around the single bonds of the ethyl and methoxy (B1213986) groups. By simulating the molecule's movement in a given environment (e.g., in a solvent or interacting with a biological macromolecule), MD can reveal the preferred conformations and the energy barriers between them.

Furthermore, MD simulations are instrumental in studying intermolecular interactions. For instance, the interaction of this compound with solvent molecules or a protein binding site can be simulated to understand the nature and strength of these interactions, which are often dominated by van der Waals forces and hydrogen bonding. researchgate.net

Theoretical Prediction of Spectroscopic Parameters (e.g., UV/Vis Absorption, NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective in predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra.

UV/Vis Absorption: Time-dependent DFT (TD-DFT) is a widely used method to predict the electronic absorption spectra of molecules. mdpi.com For this compound, TD-DFT calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically π → π* transitions within the thiazole ring.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another strength of computational chemistry. liverpool.ac.uk Using methods like Gauge-Including Atomic Orbital (GIAO), theoretical ¹H and ¹³C NMR spectra can be calculated. These predictions are valuable for assigning experimental signals and can help in structure elucidation.

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. researchgate.netnih.gov The calculated frequencies are often scaled to better match experimental data. This analysis allows for the assignment of specific vibrational modes to the observed spectral bands.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative Data)

| Spectrum | Parameter | Predicted Value |

| UV/Vis | λmax | ~260 nm |

| ¹H NMR | δ (H at C4) | ~6.8 ppm |

| ¹H NMR | δ (CH₂ of ethyl) | ~2.7 ppm |

| ¹³C NMR | δ (C2) | ~165 ppm |

| ¹³C NMR | δ (C5) | ~140 ppm |

| IR | C=N stretching | ~1600 cm⁻¹ |

| IR | C-O stretching | ~1250 cm⁻¹ |

Note: These values are illustrative and based on calculations for similar thiazole derivatives.

Elucidation of Reaction Mechanisms via Transition State Computations

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions. For reactions involving this compound, such as electrophilic substitution or reactions at the substituent groups, computational methods can be used to map out the entire reaction pathway. nih.gov This involves locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate.

Analysis of Electron Density Distribution and Bonding Characteristics

The electronic structure of a molecule is intimately linked to its chemical properties. researchgate.net Calculations of the electron density distribution in this compound can reveal important features about its bonding and reactivity. The calculated pi-electron density, for instance, can indicate the most likely sites for electrophilic and nucleophilic attack. wikipedia.orgresearchgate.net For thiazole rings, the C5 position is often a primary site for electrophilic substitution. wikipedia.org

Methods like Natural Bond Orbital (NBO) analysis can provide a detailed picture of the bonding within the molecule, including the hybridization of atoms and the nature of the chemical bonds. This analysis can also quantify charge transfer interactions between different parts of the molecule, further illuminating its electronic characteristics.

Computational Prediction of Molecular Interactions (e.g., Ligand-Target Binding via Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed in drug design to understand how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme.

While molecular docking studies have been conducted on a wide array of thiazole derivatives to explore their potential as therapeutic agents, specific studies detailing the molecular docking of this compound against particular biological targets have not been identified in the reviewed literature. Research in this area tends to focus on thiazole compounds with more complex substitutions, often driven by specific therapeutic targets. nih.govnih.govmdpi.com

In Silico Pharmacokinetic (ADME) Prediction of Thiazole Derivatives

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models are computational tools used to estimate the pharmacokinetic properties of a compound. These predictions are crucial in the early stages of drug discovery to assess the viability of a molecule as a drug candidate.

Pharmacokinetic studies on thiazole derivatives are present in the scientific literature, often as part of the development of new potential drugs. researchgate.net These studies typically involve a series of related compounds to establish structure-activity relationships. However, specific in silico ADME data for this compound, including parameters such as gastrointestinal absorption, bioavailability, metabolic stability, and potential for crossing the blood-brain barrier, is not detailed in the available research. General findings for substituted thiazoles suggest that their ADME properties can be significantly influenced by the nature and position of their substituent groups. researchgate.net

Advanced Analytical Methodologies for 5 Ethyl 2 Methoxythiazole in Non Biological Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation, identification, and quantification of 5-Ethyl-2-methoxythiazole. The choice of technique is primarily dictated by the compound's physicochemical properties, namely its volatility and polarity.

Given its presumed volatility, Gas Chromatography (GC) is a primary technique for the analysis of this compound. Separation is achieved by partitioning the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

A Flame Ionization Detector (FID) is a widely used detector for the quantitative analysis of organic compounds. It offers high sensitivity, a wide linear range, and robustness. The FID is sensitive to compounds that produce ions when combusted in a hydrogen-air flame, making it well-suited for the carbon-based structure of this compound. While GC-FID provides excellent quantitative data, it does not offer structural information for definitive identification.

An Electron Capture Detector (ECD) is a highly sensitive detector for electrophilic compounds, particularly those containing halogens. While this compound does not inherently possess strong electron-capturing moieties, derivatization with an electrophilic agent could enable ultra-trace analysis using GC-ECD in specific research applications.

Table 1: Illustrative GC-FID Parameters for Volatile Thiazole (B1198619) Analysis

| Parameter | Typical Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 250 °C |

| Oven Program | Initial 50 °C (2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Carrier Gas | Helium or Hydrogen, constant flow of 1.0 mL/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and definitive technique for the analysis of volatile and semi-volatile compounds in complex matrices. oup.com It combines the high-resolution separation capabilities of GC with the unparalleled identification power of mass spectrometry. This makes GC-MS the gold standard for trace analysis and unequivocal identification of this compound in environmental and material samples.

Following chromatographic separation, molecules are ionized, typically through electron ionization (EI), which generates a unique and reproducible fragmentation pattern. This mass spectrum serves as a chemical "fingerprint," allowing for positive identification by comparison to spectral libraries (e.g., NIST, Wiley). For quantitative analysis, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity by monitoring only specific fragment ions characteristic of the target analyte. This approach is critical for detecting trace levels of the compound in complex environmental samples.

For non-volatile precursors or degradation products of this compound, High-Performance Liquid Chromatography (HPLC) is the analytical method of choice. Thiazole compounds and their derivatives can be effectively separated using reversed-phase HPLC. acs.org In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the analyte at specific wavelengths. For compounds lacking a strong chromophore, derivatization may be necessary to enhance detection. Furthermore, HPLC can be coupled with mass spectrometry (LC-MS) to provide structural confirmation and improved sensitivity for non-volatile species.

The structure of this compound is achiral, meaning it does not have a stereogenic center and therefore does not exist as enantiomers. Consequently, chiral chromatography is not applicable for its analysis.

However, if a chiral center were introduced into the molecule, for instance through substitution on the ethyl group, enantiomeric separation would become critical. In such a hypothetical scenario, chiral HPLC using a chiral stationary phase (CSP) would be the required technique. nih.gov CSPs, such as those based on derivatized polysaccharides (e.g., amylose (B160209) or cellulose), create a chiral environment that allows for the differential interaction and separation of enantiomers. nih.govresearchgate.net

Advanced Sample Preparation Techniques for Complex Non-Biological Matrices

Effective sample preparation is a critical step to isolate this compound from the sample matrix, concentrate it to detectable levels, and remove interfering substances prior to chromatographic analysis.

Solid-Liquid Extraction (SLE) is a classical technique used for extracting analytes from solid samples, such as soil, sediment, or food powders. The process involves selecting a solvent that has a high affinity for this compound but is a poor solvent for the matrix components. The efficiency of the extraction can be enhanced using techniques like sonication or accelerated solvent extraction (ASE).

Solid Phase Extraction (SPE) is a more advanced and selective technique for sample cleanup and concentration from liquid samples. The basic principle involves passing the sample through a solid sorbent that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a small volume of a strong solvent.

Optimization of an SPE method for this compound would involve:

Sorbent Selection : Based on the polarity of this compound, a suitable sorbent is chosen. For a moderately polar compound, reversed-phase sorbents (e.g., C18, polymeric sorbents) are often effective.

pH Adjustment : The pH of the sample can be adjusted to ensure the analyte is in its most nonpolar form to enhance retention on reversed-phase sorbents.

Elution Solvent : A solvent strong enough to disrupt the analyte-sorbent interaction is selected for elution, while minimizing the co-elution of interferences.

Wash Steps : Intermediate wash steps with a weak solvent can be incorporated to remove retained matrix components without eluting the target analyte.

A modern variation of SPE for volatile compounds is Solid-Phase Microextraction (SPME) . In this technique, a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample or directly immersed in a liquid sample. acs.orgacs.org Volatile analytes, such as this compound, adsorb to the fiber, which is then directly transferred to the GC injector for thermal desorption and analysis. SPME is a solvent-free, rapid, and sensitive technique well-suited for trace analysis of flavor and environmental compounds. nih.gov

Table 2: Common SPE Sorbents and Potential Applicability for Thiazole Derivatives

| Sorbent Type | Interaction Mechanism | Potential Application for this compound |

|---|---|---|

| C18 (Octadecylsilane) | Reversed-Phase (Hydrophobic) | Extraction from aqueous matrices like environmental water. |

| Polymeric (e.g., Styrene-Divinylbenzene) | Reversed-Phase (Hydrophobic) | Higher capacity and stability over a wider pH range compared to silica-based sorbents. |

| Normal Phase (e.g., Silica, Florisil) | Normal-Phase (Polar) | Extraction from nonpolar solvents; useful for cleanup of extracts. |

| Ion Exchange | Ionic | Not directly applicable unless the molecule is derivatized to carry a charge. |

Solvent-Assisted Flavor Evaporation (SAFE) for Volatile Thiazole Isolation from Non-Biological Samples

Solvent-Assisted Flavor Evaporation (SAFE) is a highly effective distillation technique for the gentle and efficient isolation of volatile compounds, such as this compound, from complex non-biological matrices. tum.detum.de This method is particularly advantageous for analyzing aroma compounds because it operates under high vacuum (approximately 5 x 10⁻³ Pa) and at low temperatures, typically around 30-40°C. tum.dekiriyama.co.jp These mild conditions are crucial for preventing the thermal degradation of sensitive analytes and minimizing the formation of artifacts, which can occur with traditional distillation methods that require higher temperatures. tum.de

The SAFE technique allows for the separation of volatile substances from non-volatile matrix components like oils, fats, and sugars. tum.detum.de The process involves introducing a solvent extract of the sample into a specialized distillation apparatus. tum.de The high vacuum allows the solvent and the volatile compounds to evaporate at a low temperature, while the non-volatile components remain in the sample flask. kiriyama.co.jp The volatilized compounds are then condensed in a series of cold traps cooled with liquid nitrogen, resulting in a clean isolate of the volatile fraction, free from matrix interference. tum.dekiriyama.co.jp

This method has become a standard approach in flavor analysis, especially prior to analysis by gas chromatography–olfactometry (GC-O) or gas chromatography-mass spectrometry (GC-MS). tum.deyoutube.com Studies have shown that SAFE provides higher recovery yields for a wide range of aroma compounds compared to other techniques like high-vacuum transfer. tum.de Its versatility allows for its application to various sample types, including solvent extracts, aqueous suspensions, and matrices with high oil content. tum.de For the analysis of thiazoles in food or environmental samples, SAFE ensures that the isolated extract is a true representation of the original volatile profile, which is essential for accurate characterization and quantification. nih.gov

Method Validation and Quality Assurance in Quantitative Chemical Analysis

Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. pharmadevils.com It involves a series of experiments designed to assess the method's performance characteristics, ensuring the reliability, accuracy, and precision of the results. mdpi.com For the quantitative analysis of this compound, validation encompasses several key parameters as outlined by international guidelines. pharmadevils.commdpi.com

Determination of Limits of Detection (LOD) and Limits of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental performance characteristics of a quantitative analytical method. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. chromatographyonline.com The LOQ represents the lowest concentration that can be measured with a defined level of precision and accuracy. nih.gov

Several approaches are used to determine LOD and LOQ. A common method involves assessing the signal-to-noise (S/N) ratio. Typically, an S/N ratio of 3:1 is used to establish the LOD, while a ratio of 10:1 is used for the LOQ. chromforum.org Another widely accepted method is based on the standard deviation of the response and the slope of the calibration curve. sepscience.com The formulas are:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where:

σ is the standard deviation of the response (often the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample measurements).

S is the slope of the calibration curve. sepscience.com

For the analysis of this compound, these limits would be determined by analyzing a series of low-concentration standards or spiked matrix samples. chromforum.org The calculated LOD and LOQ values must be experimentally verified to ensure the method's sensitivity is adequate for the intended application. sepscience.com

Table 1: Illustrative LOD and LOQ Determination for this compound Analysis This table presents hypothetical data for illustrative purposes.

| Parameter | Value | Method |

|---|---|---|

| Slope of Calibration Curve (S) | 1.9303 | Linear Regression |

| Standard Deviation of Response (σ) | 0.4328 | Regression Statistics |

| Calculated LOD | 0.74 ng/mL | 3.3 x (σ / S) |

| Calculated LOQ | 2.24 ng/mL | 10 x (σ / S) |

Evaluation of Analytical Recoveries and Matrix Effects

When analyzing complex non-biological matrices, it is crucial to evaluate the analytical recovery and potential matrix effects. Recovery refers to the efficiency of the extraction process, indicating the proportion of the analyte that is successfully transferred from the sample matrix to the final extract. biotage.com Matrix effects are the alteration (suppression or enhancement) of the analytical signal due to co-eluting compounds from the sample matrix. nih.govnih.gov

These parameters are typically assessed by comparing the analytical response of the analyte in three different types of samples:

Neat Standard: The analyte prepared in a pure solvent.

Pre-Spiked Sample: A blank matrix sample spiked with the analyte before the extraction procedure.

Post-Spiked Sample: A blank matrix sample extract spiked with the analyte after the extraction procedure. biotage.com

The calculations are as follows:

Recovery (%) = (Peak Area of Pre-Spiked Sample / Peak Area of Post-Spiked Sample) x 100

Matrix Effect (%) = [(Peak Area of Post-Spiked Sample / Peak Area of Neat Standard) - 1] x 100

A matrix effect value close to zero indicates negligible interference. A negative value signifies signal suppression, while a positive value indicates signal enhancement. biotage.com Understanding these effects is vital for accurate quantification, as significant matrix interference may necessitate the use of matrix-matched calibration standards or stable isotope-labeled internal standards to compensate. nih.gov

Table 2: Example Evaluation of Recovery and Matrix Effect for this compound This table presents hypothetical data for illustrative purposes.

| Sample Type | Mean Peak Area (n=3) |

|---|---|

| Neat Standard | 150,000 |

| Pre-Spiked Sample | 126,000 |

| Post-Spiked Sample | 141,000 |

| Calculated Recovery | 89.4% |

| Calculated Matrix Effect | -6.0% (Suppression) |

Assessment of Intra-day and Inter-day Precision and Accuracy

Precision reflects the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.govyoutube.com Accuracy refers to the closeness of the measured value to the true or accepted value. nih.govyoutube.com

Precision is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements. It is evaluated at two levels:

Intra-day Precision (Repeatability): Assessed by analyzing replicate samples on the same day, with the same instrument and analyst. rsc.org

Inter-day Precision (Intermediate Precision): Assessed by analyzing replicate samples on different days, often with different analysts or instruments, to measure the method's ruggedness. nih.govrsc.org

Accuracy is typically determined through recovery studies by analyzing samples spiked with a known concentration of the analyte. nih.gov It is expressed as the percentage of the measured concentration relative to the nominal (spiked) concentration.

For validation, these parameters are evaluated by analyzing quality control (QC) samples at multiple concentration levels (e.g., low, medium, and high) in replicates (typically n=5 or 6). rsc.orgnih.gov The acceptance criteria for precision usually require an RSD of ≤15%, while accuracy should be within 85-115% of the nominal value. researchgate.net

Table 3: Hypothetical Intra-day and Inter-day Precision and Accuracy Data for this compound

| QC Level (ng/mL) | Intra-day (Day 1) | Inter-day (Day 2) |

|---|---|---|

| Low QC (5 ng/mL) | ||

| Mean Measured Conc. | 4.85 | 5.15 |

| Accuracy (% Recovery) | 97.0% | 103.0% |

| Precision (% RSD) | 4.5% | 5.2% |

| Medium QC (50 ng/mL) | ||

| Mean Measured Conc. | 51.2 | 49.1 |

| Accuracy (% Recovery) | 102.4% | 98.2% |

| Precision (% RSD) | 3.1% | 4.0% |

| High QC (100 ng/mL) | ||

| Mean Measured Conc. | 98.9 | 101.5 |

| Accuracy (% Recovery) | 98.9% | 101.5% |

Conclusion and Future Research Directions in 5 Ethyl 2 Methoxythiazole Chemistry

Synthesis and Mechanistic Understanding

While direct synthetic routes for 5-Ethyl-2-methoxythiazole are not extensively documented in publicly available literature, established methods for thiazole (B1198619) synthesis can be adapted. The Hantzsch thiazole synthesis, a foundational method, could potentially be modified to produce the target compound. This would likely involve the reaction of a thioamide with an α-haloketone bearing the appropriate ethyl and methoxy (B1213986) functionalities.

Future research should focus on optimizing existing synthetic protocols for the specific synthesis of this compound, aiming for higher yields and more environmentally benign reaction conditions. Mechanistic studies of these tailored syntheses would be crucial for understanding reaction kinetics, identifying key intermediates, and minimizing the formation of byproducts. A deeper mechanistic understanding will enable the rational design of more efficient and scalable synthetic processes.

Advanced Characterization and Computational Insights

A thorough characterization of this compound is a prerequisite for any further application. While experimental data is scarce, a combination of advanced spectroscopic techniques and computational chemistry can provide a comprehensive profile of the molecule.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms.

Infrared (IR) Spectroscopy: IR spectroscopy would help in identifying the functional groups present in the molecule, particularly the C-O-C stretching of the methoxy group and the characteristic vibrations of the thiazole ring.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and fragmentation pattern, further confirming the compound's identity.

Computational Insights: Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable information about the electronic structure, molecular geometry, and spectroscopic properties of this compound. asianpubs.org These calculations can predict NMR and IR spectra, aiding in the interpretation of experimental data. Furthermore, computational models can be used to study the molecule's reactivity, dipole moment, and other physicochemical properties.

For comparative purposes, the physical properties of a structurally related compound, 2-methyl-5-methoxythiazole, are presented in the table below. thegoodscentscompany.com

| Property | Value for 2-methyl-5-methoxythiazole |

| Specific Gravity | 1.14600 to 1.15400 @ 25.00 °C |

| Refractive Index | 1.51500 to 1.52000 @ 20.00 °C |

| Flash Point | 147.00 °F. TCC ( 63.89 °C. ) |

This data is for a related compound and should be used for comparative purposes only.

Innovative Analytical Method Development

The development of robust and sensitive analytical methods is crucial for the detection and quantification of this compound in various matrices.

Chromatographic Techniques:

Gas Chromatography (GC): Coupled with a mass spectrometer (GC-MS), this technique would be suitable for the separation and identification of volatile derivatives of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV or MS detection, would be a versatile tool for the analysis of this compound in complex mixtures, offering high resolution and sensitivity.

Method Validation: Any newly developed analytical method would require rigorous validation to ensure its accuracy, precision, linearity, and robustness. This would involve establishing the limit of detection (LOD) and limit of quantification (LOQ) to ensure reliable measurements at low concentrations.

Identification of Key Challenges and Unexplored Areas

The primary challenge in the study of this compound is the current lack of specific research. Key unexplored areas include:

Biological Activity: The biological profile of this compound is unknown. Screening for antimicrobial, antifungal, anti-inflammatory, or other pharmacological activities could reveal potential applications in medicine. The broader class of thiazole derivatives has shown a wide range of biological activities. nih.gov

Material Science Applications: The electronic properties of the thiazole ring suggest that derivatives could have applications in materials science, for example, as components of organic semiconductors or dyes. These possibilities remain unexplored for this compound.

Coordination Chemistry: The nitrogen and sulfur atoms of the thiazole ring can act as ligands for metal ions. The coordination chemistry of this compound could lead to the development of new catalysts or functional materials.

Prospective Avenues for Future Research and Theoretical Contributions

The future of research on this compound is rich with possibilities. Prospective avenues for investigation include:

Development of a Synthetic Library: The synthesis of a library of derivatives based on the this compound scaffold, with variations at other positions of the thiazole ring, could lead to the discovery of compounds with enhanced properties.

Structure-Activity Relationship (SAR) Studies: If biological activity is discovered, SAR studies would be essential to understand how the chemical structure relates to the observed activity, guiding the design of more potent and selective compounds.

Theoretical Modeling of Reactivity and Properties: Advanced computational studies could be employed to model the reactivity of this compound in various chemical reactions and to predict its interaction with biological targets. This theoretical groundwork can guide experimental efforts and accelerate the discovery process.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.